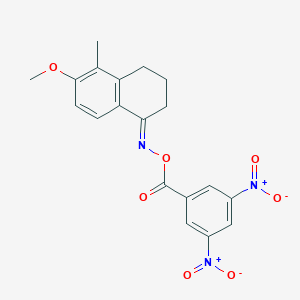![molecular formula C19H12FN3O B390513 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C19H12FN3O and a molecular weight of 317.3 g/mol
Vorbereitungsmethoden
The synthesis of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Pyridinylmethylene Group: The pyridinylmethylene group is formed through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Chemischer Reaktionen
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide: This compound shares the benzoxazole and fluorophenyl groups but differs in the presence of a butanamide group instead of the pyridinylmethylene group.
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-N-(4-pyridinylmethylene)amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Eigenschaften
Molekularformel |
C19H12FN3O |
|---|---|
Molekulargewicht |
317.3g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C19H12FN3O/c20-15-3-1-14(2-4-15)19-23-17-11-16(5-6-18(17)24-19)22-12-13-7-9-21-10-8-13/h1-12H |
InChI-Schlüssel |
XIZOMYNUUGZRNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(hexyloxy)benzohydrazide](/img/structure/B390430.png)
![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B390435.png)

![7-Methoxy-1-({[(4-methoxyanilino)carbonyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B390438.png)
![2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide](/img/structure/B390439.png)
![3-bromo-N'-[4-(methylanilino)benzylidene]benzohydrazide](/img/structure/B390440.png)

![4-[(4-chlorobenzyl)oxy]-N'-[4-(methylanilino)benzylidene]benzohydrazide](/img/structure/B390446.png)
![4-methoxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B390447.png)
![N-(4-ethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B390451.png)
![5-[4-(Dimethylamino)benzylidene]-3-(2-toluidinomethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B390452.png)

